molecular formula C23H16Cl2N2O2 B2869256 N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 439140-70-2

N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B2869256
CAS No.: 439140-70-2
M. Wt: 423.29
InChI Key: NLLCISMCHOOPFD-UHFFFAOYSA-N
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Description

N,2-Bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound featuring an isoquinoline core substituted with two 4-chlorophenyl groups, a methyl group, and a carboxamide moiety.

Safety and Handling:
The compound requires stringent safety measures, including storage away from heat sources or ignition points (P210) and restricted access to children (P102) . Precautionary codes (P201, P202) emphasize the need for specialized handling protocols and thorough understanding of safety guidelines prior to use .

Properties

IUPAC Name

N,2-bis(4-chlorophenyl)-N-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-26(17-10-6-15(24)7-11-17)22(28)21-14-27(18-12-8-16(25)9-13-18)23(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCISMCHOOPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,2-bis(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C23H16Cl2N2O2
  • Molar Mass : 423.29 g/mol
  • Density : 1.409 g/cm³ (predicted)
  • Boiling Point : 592.7 °C (predicted)
  • pKa : -0.48 (predicted) .

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structure, characterized by the presence of a dihydroisoquinoline framework and two 4-chlorophenyl substituents, is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of isoquinoline compounds can inhibit the growth of various bacteria. In particular, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against pathogens like Bacillus cereus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for its antifungal properties. It showed promising results against fungi such as Trichophyton viride and Aspergillus niger, with MIC values indicating effectiveness comparable to established antifungal agents .

The synthesis of this compound typically involves multi-step organic synthesis techniques that enhance yields and reduce reaction times. Microwave-assisted synthesis has been noted as an effective method .

Docking Studies : Molecular docking studies have been utilized to understand the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructureUnique Features
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamideStructureContains a pyridinylmethyl group instead of a second chlorophenyl group
4-Chloro-N-(phenyl)benzamideStructureSimpler structure; lacks the isoquinoline framework
5-ChloroisoquinolinoneStructureDirectly related isoquinoline derivative; different substituents

This comparative analysis highlights the structural uniqueness of this compound and its potential advantages in pharmacological applications.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Chlorinated Aromatic Compounds

The presence of 4-chlorophenyl groups links this compound to environmental pollutants like 4,4'-DDT and its derivatives (e.g., 4,4'-DDD, 4,4'-DDE). Key comparisons include:

Table 1: Structural and Degradation Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Degradation Pathway
N,2-Bis(4-chlorophenyl)-N-methyl-... Isoquinoline 4-chlorophenyl, methyl, carboxamide ~443.3 (calculated) Potential catalytic dechlorination
4,4'-DDT Ethane 4-chlorophenyl, trichloromethyl 354.49 Fe/C/Pd catalytic degradation
4,4'-DDE Ethene 4-chlorophenyl, dichloroethene 318.02 Microbial or catalytic reduction

Key Observations :

  • Chlorophenyl Stability: Both the target compound and DDT derivatives contain chlorinated aromatic rings, which contribute to environmental persistence. However, the isoquinoline core may alter degradation kinetics compared to aliphatic DDT analogues.
  • Degradation Pathways: Fe/C/Pd catalysts effectively dechlorinate DDT derivatives .

Functional Analogues: Isoquinoline Derivatives

Isoquinoline-based compounds often exhibit biological activity. Comparisons with other isoquinoline carboxamides highlight:

  • Carboxamide Role : The carboxamide moiety could enable hydrogen bonding, affecting binding affinity in biological targets—a feature shared with kinase inhibitors or protease modulators.

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